molecular formula C17H26N2O3 B1612960 Tert-butyl 4-(3-methoxyanilino)piperidine-1-carboxylate CAS No. 501673-68-3

Tert-butyl 4-(3-methoxyanilino)piperidine-1-carboxylate

Cat. No. B1612960
M. Wt: 306.4 g/mol
InChI Key: URSXBNJEPPKHPL-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(3-methoxyanilino)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 501673-68-3. Its molecular weight is 306.41 . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .


Molecular Structure Analysis

The IUPAC name of the compound is “tert-butyl 4-(3-methoxyanilino)-1-piperidinecarboxylate”. The InChI code is "1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)18-14-6-5-7-15(12-14)21-4/h5-7,12-13,18H,8-11H2,1-4H3" . This information can be used to understand the molecular structure of the compound.

It is stored at temperatures between 2-8°C . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the search results.

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

Tert-butyl 4-(3-methoxyanilino)piperidine-1-carboxylate serves as a key intermediate in the synthesis of complex organic compounds, highlighting its versatility in chemical synthesis. For instance, it is a crucial intermediate in the production of Vandetanib, a therapeutic agent, synthesized through acylation, sulfonation, and substitution from piperidin-4-ylmethanol, with the synthetic route optimized for efficiency, achieving a total yield of 20.2% (Wang et al., 2015). Additionally, its derivates have been explored for activating small-conductance Ca2+-activated K+ channels, showcasing a novel mechanism of action not previously seen with SK channels, offering potential insights into drug development (Hougaard et al., 2009).

Advanced Drug Synthesis

The compound's role extends into the synthesis of biologically active molecules, as seen with crizotinib intermediates. Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in crizotinib synthesis, was produced from tert-butyl-4-hydroxypiperdine-1-carboxylate, achieving a yield of 49.9%, underscoring the compound's importance in medicinal chemistry (Kong et al., 2016).

Enantiopure Derivative Synthesis

Further research demonstrates the compound's utility in creating enantiopure derivatives crucial for drug development. Enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, vital for synthesizing specific pharmaceutical agents, were derived from a common 4,6-dioxopiperidinecarboxylate precursor, showcasing the compound's utility in producing stereochemically complex structures (Marin et al., 2004).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl 4-(3-methoxyanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)18-14-6-5-7-15(12-14)21-4/h5-7,12-13,18H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSXBNJEPPKHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626430
Record name tert-Butyl 4-(3-methoxyanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-methoxyanilino)piperidine-1-carboxylate

CAS RN

501673-68-3
Record name tert-Butyl 4-(3-methoxyanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(tert-Butoxycarbonyl)-4-piperidone (4.78 g) and m-anisidine (2.96 g) were condensed in the same manner as described in Preparation Example 37 to give the title compound.
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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